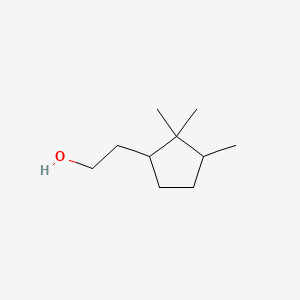
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate is an organic compound with the molecular formula C11H12O6S and a molecular weight of 272.28 g/mol It is a derivative of benzoic acid and is characterized by the presence of a sulfonyl group attached to the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a sulfonylating agent. One common method involves the reaction of 2-methoxy-2-oxoethyl sulfonyl chloride with methyl benzoate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar structure but lacks the sulfonyl group.
Methyl 2-methoxybenzoate: Lacks both the sulfonyl and oxoethyl groups.
Benzoic acid, 2-methoxy-, methyl ester: Another derivative of benzoic acid with different substituents.
Uniqueness
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate is unique due to the presence of both the sulfonyl and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
26759-41-1 |
|---|---|
Fórmula molecular |
C11H12O6S |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxy-2-oxoethyl)sulfonylbenzoate |
InChI |
InChI=1S/C11H12O6S/c1-16-10(12)7-18(14,15)9-6-4-3-5-8(9)11(13)17-2/h3-6H,7H2,1-2H3 |
Clave InChI |
KIAJKXINPPGSJO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CS(=O)(=O)C1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
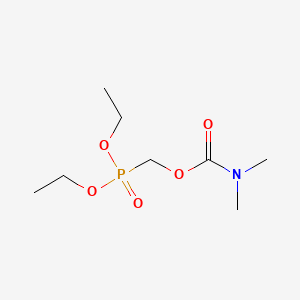
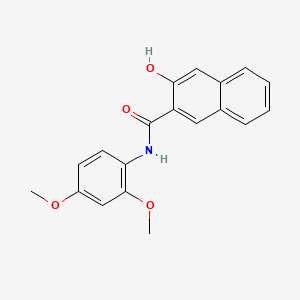
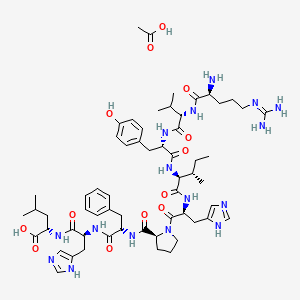

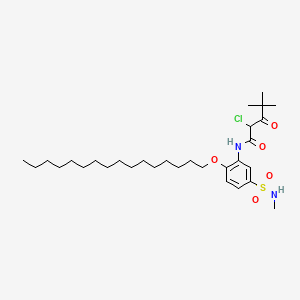
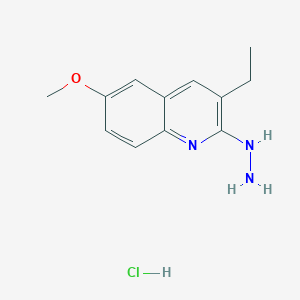



![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
